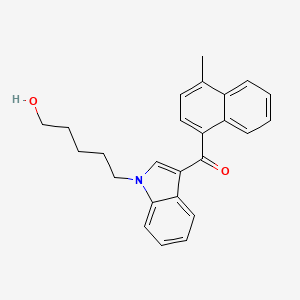

JWH-122 N-(5-hydroxypentyl)metabolite

描述

JWH-122 N-(5-hydroxypentyl) metabolite is a primary oxidative metabolite of the synthetic cannabinoid JWH-122, a compound designed to mimic Δ⁹-tetrahydrocannabinol (THC) by targeting cannabinoid receptors CB1 and CB2. This metabolite is formed via hydroxylation of the pentyl side chain of the parent compound, a common metabolic pathway for synthetic cannabinoids . It is frequently detected in urine samples of users and serves as a key biomarker for confirming JWH-122 intake in forensic and clinical settings .

作用机制

Target of Action

The primary targets of the JWH 122 N-(5-hydroxypentyl) metabolite are the cannabinoid receptors CB1 and CB2 . These receptors are part of the endocannabinoid system, which plays a crucial role in numerous physiological processes, including pain sensation, mood, and memory.

Mode of Action

The JWH 122 N-(5-hydroxypentyl) metabolite interacts with its targets, the CB1 and CB2 receptors, by binding to them with high affinity . This binding triggers a series of events within the cell, leading to changes in the cell’s activity, shape, or survival.

Biochemical Pathways

It is known that the activation of cannabinoid receptors can influence several signaling pathways, including the adenylate cyclase-camp pathway, the map kinase pathway, and the pi3 kinase/akt pathway .

Pharmacokinetics

It is known that the compound is characterized by monohydroxylation of the n-alkyl chain .

Result of Action

The molecular and cellular effects of the JWH 122 N-(5-hydroxypentyl) metabolite’s action depend on the specific cell type and the state of the cell. In general, activation of cannabinoid receptors can lead to changes in cell activity, changes in the shape of the cell, or even cell death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the JWH 122 N-(5-hydroxypentyl) metabolite. For example, the presence of other molecules that can bind to the cannabinoid receptors can affect the metabolite’s ability to interact with its targets. Additionally, factors such as temperature and pH can influence the metabolite’s stability .

生化分析

Biochemical Properties

JWH 122 N-(5-hydroxypentyl) metabolite displays high affinities for both the central CB 1 receptor (K i = 0.69 nM) and the peripheral CB 2 receptor (K i = 1.2 nM) . The interaction between this compound and these receptors is likely to influence its biochemical properties .

Cellular Effects

Given its high affinity for CB 1 and CB 2 receptors, it is likely to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Its high affinity for CB 1 and CB 2 receptors suggests that it may exert its effects at the molecular level through binding interactions with these receptors .

生物活性

JWH-122 N-(5-hydroxypentyl) metabolite is a derivative of the synthetic cannabinoid JWH-122, which is known for its psychoactive effects mediated through cannabinoid receptors CB1 and CB2. This article provides a comprehensive overview of the biological activity of this metabolite, including its metabolic pathways, receptor interactions, and implications in forensic science.

Metabolic Pathways

The metabolism of JWH-122 involves several pathways, primarily through hydroxylation. The N-(5-hydroxypentyl) metabolite is formed via oxidative processes that modify the alkyl side chain of the parent compound. Key findings include:

- Monohydroxylation : The major metabolic pathway for JWH-122 involves hydroxylation at various positions along the pentyl chain. Studies have shown that this metabolite can be detected in human urine samples, indicating its formation after consumption of JWH-122 or related compounds like MAM-2201 .

- Phase I Biotransformation : The primary metabolites identified include various hydroxylated forms and an N-pentanoic acid derivative. The abundance of these metabolites suggests significant biotransformation occurs post-ingestion .

Table 1: Major Metabolites of JWH-122

| Metabolite | Structure Description | Detection Method |

|---|---|---|

| JWH-122 N-(5-hydroxypentyl) | Hydroxylated at the 5-position | LC-MS, GC-MS |

| JWH-122 N-(4-hydroxypentyl) | Hydroxylated at the 4-position | LC-MS, GC-MS |

| JWH-122 N-pentanoic acid | Carboxylic acid derivative | LC-MS |

Biological Activity and Receptor Interaction

Research indicates that the N-(5-hydroxypentyl) metabolite retains some degree of activity at cannabinoid receptors. In vitro studies have demonstrated that this metabolite can activate CB1 and CB2 receptors, albeit with varying efficacy compared to its parent compound:

- Receptor Binding Affinity : The binding affinity for CB1 and CB2 receptors was assessed using reporter systems. The results indicated that while the activity is lower than that of JWH-122, it still contributes to the overall pharmacological profile of the compound .

Table 2: Receptor Activity Comparison

| Compound | CB1 Affinity (nM) | CB2 Affinity (nM) |

|---|---|---|

| JWH-122 | 0.19 | 0.07 |

| JWH-122 N-(5-hydroxypentyl) | <0.03 | <0.01 |

Case Studies and Forensic Implications

The detection of JWH-122 and its metabolites in biological samples has significant implications for forensic science. Studies have shown that urine samples from individuals using synthetic cannabinoids often contain detectable levels of hydroxypentyl metabolites:

- Forensic Analysis : A study involving urine analysis confirmed the presence of JWH-122 metabolites, including the N-(5-hydroxypentyl) form, highlighting its relevance in toxicology and drug testing .

Case Study Example

In a controlled study where participants smoked JWH-122, urine samples were collected over time to monitor metabolite levels. The findings indicated that while the parent compound was rapidly eliminated, its metabolites persisted longer in biological matrices, complicating detection windows for drug testing .

常见问题

Basic Research Questions

Q. What analytical techniques are optimal for detecting and quantifying JWH-122 N-(5-hydroxypentyl) metabolite in biological samples?

- Methodological Answer : Liquid chromatography–tandem mass spectrometry (LC-MS/MS) is the gold standard for confirmatory analysis. For urine, enzymatic hydrolysis (e.g., beta-glucuronidase) is critical to cleave glucuronide conjugates, followed by solid-phase extraction or liquid-liquid extraction. Calibration curves should include fortified samples at limits of detection (LOD) to validate sensitivity, and deuterated internal standards (e.g., JWH-122-d9) improve quantification accuracy .

Q. How does the metabolic stability of JWH-122 N-(5-hydroxypentyl) compare to other synthetic cannabinoid metabolites?

- Methodological Answer : Metabolic stability studies using human liver microsomes (HLM) reveal that fluorinated parent compounds (e.g., AM2201) produce distinct hydroxylated and carboxylic acid metabolites. For JWH-122, the N-(5-hydroxypentyl) metabolite is a primary oxidative product, but stability varies with cytochrome P450 isoforms. Comparative studies should monitor time-dependent degradation and co-factor dependencies (e.g., NADPH) .

Advanced Research Questions

Q. How can researchers resolve contradictions in metabolite detection, such as the absence of JWH-122 N-(5-hydroxypentyl) in samples containing other metabolites from the same parent compound?

- Methodological Answer : Discrepancies may arise from minor metabolic pathways, instability of certain metabolites, or sub-threshold concentrations. Use tiered analytical approaches: (1) Screen with high-sensitivity LC-MS/MS, (2) Validate with orthogonal methods (e.g., high-resolution MS), and (3) Investigate isomer-specific fragmentation patterns (e.g., collision energy adjustments to distinguish 4- vs. 5-hydroxypentyl isomers) .

Q. What experimental designs are effective for distinguishing positional isomers like JWH-122 N-(4-hydroxypentyl) and N-(5-hydroxypentyl)?

- Methodological Answer : Employ MS/MS fragmentation with optimized collision energies. For example, JWH-122 N-(5-hydroxypentyl) produces distinct fragment ions (e.g., m/z 340 for fluorinated analogs) compared to its 4-hydroxypentyl isomer. Chromatographic separation using sub-2µm particle columns can also resolve co-eluting isomers .

Q. How does fluorination of the parent compound influence the metabolic pathway of JWH-122 N-(5-hydroxypentyl)?

- Methodological Answer : Fluorination at the pentyl chain (e.g., in AM2201) alters CYP450 enzyme specificity, favoring 4-hydroxypentyl over 5-hydroxypentyl metabolites. For non-fluorinated JWH-122, ω- and ω-1 hydroxylation dominate. Comparative studies should pair fluorinated/non-fluorinated analogs in HLM incubations and track metabolite ratios via stable isotope labeling .

Q. What are the limitations of using single-metabolite confirmation for JWH-122 exposure in chronic users?

- Methodological Answer : Single-metabolite confirmation risks false negatives due to polymorphic metabolism or sample degradation. Supplement with secondary metabolites (e.g., JWH-122 pentanoic acid) and parent compound screening (if stable). Population studies should correlate metabolite prevalence with usage patterns (e.g., dose frequency) .

Q. Methodological Notes

- Data Validation : Include negative controls (drug-free matrix) and proficiency testing materials in each batch to exclude cross-reactivity .

- Isotopic Standards : Use deuterated analogs (e.g., JWH-122-d9) to correct for matrix effects and ion suppression in quantitative workflows .

- Fragmentation Libraries : Build MS/MS spectral libraries for hydroxylated and carboxylated metabolites to improve identification confidence .

相似化合物的比较

Structural and Analytical Comparisons with Similar Metabolites

Structural Analogues

JWH-122 N-(5-hydroxypentyl) shares structural similarities with metabolites of other JWH-series synthetic cannabinoids, differing primarily in the position of hydroxylation and parent compound backbone:

- JWH-210 N-(5-hydroxypentyl) : Derived from JWH-210, which has a naphthoylindole structure with a longer pentyl chain. The metabolite retains the 5-hydroxypentyl modification but differs in the core structure .

- UR-144 N-(5-hydroxypentyl): Originates from UR-144, a tetramethylcyclopropylquinolone. While both metabolites have a 5-hydroxypentyl group, the aromatic scaffold differs significantly .

- JWH-018 N-(5-hydroxypentyl) : Shares the same hydroxylation site but arises from JWH-018, which has a naphthoylindole core distinct from JWH-122 .

Chromatographic and Mass Spectrometric Profiles

Key analytical parameters for differentiation (Table 1):

Notes:

- Chromatographic Separation : Retention times vary significantly across methods. For example, JWH-122 N-(5-hydroxypentyl) elutes earlier in LC-MS/MS compared to JWH-210 and JWH-018 metabolites .

- Mass Spectral Differentiation : Fragment ions such as m/z 169.0 (JWH-122) vs. m/z 183.1 (JWH-210) are critical for distinguishing metabolites in complex matrices .

Stability and Detection Challenges

- Stability : JWH-122 N-(5-hydroxypentyl) demonstrates greater stability compared to metabolites like JWH-210 N-(5-hydroxyindole), which degrades by 25% after 3 days at 25°C .

- Co-detection Issues :

Metabolic Pathways and Urinary Excretion

- Hydroxylation Efficiency : JWH-122 N-(5-hydroxypentyl) is a major metabolite, with urinary concentrations increasing by 30% post-hydrolysis .

- Comparative Excretion: JWH-122 N-(5-hydroxypentyl) is more abundant in urine than JWH-210 N-pentanoic acid, which is often undetectable . Unlike JWH-073 hydroxyindole (a minor metabolite), JWH-122 N-(5-hydroxypentyl) is consistently detected in chronic users .

Clinical and Forensic Implications

属性

IUPAC Name |

[1-(5-hydroxypentyl)indol-3-yl]-(4-methylnaphthalen-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25NO2/c1-18-13-14-22(20-10-4-3-9-19(18)20)25(28)23-17-26(15-7-2-8-16-27)24-12-6-5-11-21(23)24/h3-6,9-14,17,27H,2,7-8,15-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRALTDRFXRCGRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C2=CC=CC=C12)C(=O)C3=CN(C4=CC=CC=C43)CCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001017816 | |

| Record name | JWH-122 N-(5-hydroxypentyl) metabolite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001017816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1379604-68-8 | |

| Record name | JWH-122 N-(5-hydroxypentyl)metabolite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1379604688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JWH-122 N-(5-hydroxypentyl) metabolite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001017816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-(5-HYDROXYPENTYL)-1H-INDOL-3-YL)(4-METHYL-1-NAPHTHALENYL)METHANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1DXC0K8NY0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。